molecular formula C20H25NO3 B11506154 6,7-Diethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11506154
M. Wt: 327.4 g/mol
InChI Key: CHUWWBRRNLFZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with ethoxy and methoxy substituents, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of appropriate precursors followed by cyclization and functional group modifications. One common method involves the reaction of N-[2-(3-methoxyphenyl)ethyl]acetamide with ethyl bromoacetate under basic conditions to form the intermediate, which is then cyclized to yield the desired tetrahydroisoquinoline .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Diethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products depend on the type of reaction. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines.

Scientific Research Applications

6,7-Diethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, enzymes involved in metabolic pathways, and ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 6,7-Diethoxy-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline
  • 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-

Comparison: Compared to these similar compounds, 6,7-Diethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups can enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in biological systems .

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

6,7-diethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H25NO3/c1-4-23-18-12-14-9-10-21-20(17(14)13-19(18)24-5-2)15-7-6-8-16(11-15)22-3/h6-8,11-13,20-21H,4-5,9-10H2,1-3H3

InChI Key

CHUWWBRRNLFZDT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)OC)OCC

Origin of Product

United States

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